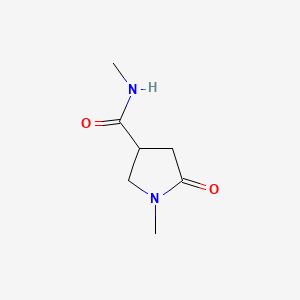

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-6(10)8-4-5/h5H,3-4H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQWLEXOXRWOGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009022 | |

| Record name | 5-Hydroxy-N,N-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89851-99-0 | |

| Record name | N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089851990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N,N-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide typically involves the reaction of pyrrolidinone derivatives with dimethylamine under controlled conditions. One common method includes the use of dialkyl acetylene dicarboxylates, ethyl chlorooxoacetate, and arenesulfonamides in the presence of triethylamine and triphenylphosphine . This reaction proceeds under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinone compounds .

Scientific Research Applications

N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21)

- Core Structure : Combines pyrazole and thiophene rings with a nitro group and carboxamide.

- Key Differences: Lacks the pyrrolidinone lactam ring, resulting in distinct electronic and steric profiles.

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

- Core Structure : Pyrrolidinyl-substituted pyridine with a methylated carboxamide.

- Key Differences: Replaces the lactam oxygen in pyrrolidinone with a pyridine nitrogen, altering polarity and hydrogen-bonding capacity. The amino group introduces additional basicity, which is absent in the target compound .

N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide

- Core Structure : Diarylated pyrazole with benzyl and hydroxyl substituents.

- Key Differences : The hydroxyl and benzyl groups enable diverse intermolecular interactions (e.g., H-bonding, π-π stacking), contrasting with the lipophilic N,N'-dimethyl groups in the target compound .

Physicochemical Properties

Melting Points and Solubility

- N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide: Expected lower melting point (<200°C) due to reduced H-bonding from N-methylation. Increased solubility in organic solvents (e.g., DCM, DMF) compared to polar analogs.

- Compound 21 : High melting point (297°C) due to nitro group and intermolecular H-bonding .

- N-Pyrrole carboxamides : Moderate melting points (150–250°C), influenced by aryl substituents .

Spectroscopic Signatures

- IR Spectroscopy : Target compound shows C=O stretches for lactam (~1680 cm⁻¹) and carboxamide (~1640 cm⁻¹). Absence of NH stretches due to methylation.

- 1H NMR: N-methyl singlets at δ 2.9–3.1 ppm, distinct from the NH signals in non-methylated analogs like Compound 21 (δ 10–12 ppm) .

Biological Activity

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide (also referred to as DMPC) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide is a pyrrolidinone derivative characterized by a five-membered ring structure, which contributes to its chemical reactivity and biological interactions. The compound's structural formula is as follows:

The biological activity of DMPC is attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator in biochemical pathways, influencing processes such as:

- Enzyme Inhibition : DMPC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid synthesis.

- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

DMPC exhibits promising antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against multidrug-resistant strains of Staphylococcus aureus, revealing significant antibacterial activity. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

Anticancer Activity

Research has indicated that DMPC may possess anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

- Antimicrobial Efficacy : A recent study explored the antimicrobial effects of DMPC against resistant strains. The compound was effective in reducing bacterial load in infected models, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria.

- Anticancer Research : Another investigation focused on the cytotoxic effects of DMPC on A549 cells. The study found that treatment with DMPC led to increased apoptosis markers, indicating its potential use in cancer therapy.

Applications in Medicine and Industry

DMPC serves multiple roles across different sectors:

- Pharmaceutical Development : As a precursor for novel drug formulations targeting various diseases.

- Biochemical Research : Used as a solvent and reagent in chemical reactions, facilitating the synthesis of complex organic molecules.

- Industrial Use : Employed in the production of polymers and resins due to its chemical stability and reactivity.

Q & A

Q. Table 1: Comparative reaction conditions from literature

| Parameter | Example 1 (Patent) | Example 2 (Pyrazole synthesis) |

|---|---|---|

| Coupling Agent | EDCI/HOBT | DCC/DMAP |

| Base | DBU | Triethylamine |

| Solvent | DMF | CH₂Cl₂ |

| Yield | 60–75% | 50–65% |

Basic: Which analytical techniques are essential for characterizing the purity and structure of N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbonyl/amide bonding .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- HPLC : Quantifies purity (≥98% for research-grade compounds) and identifies impurities .

Advanced: How can researchers resolve discrepancies in proton assignments observed in the NMR spectra of carboxamide derivatives?

Answer:

Discrepancies arise due to conformational flexibility or solvent effects. Solutions include:

- 2D NMR (COSY, HSQC) : Maps coupling between protons and adjacent carbons to clarify ambiguous signals .

- Computational modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts (e.g., using PubChem’s computed spectra) .

- Deuterated solvent screening : Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .

Basic: What biological targets or pathways are associated with pyrrolidinone carboxamide derivatives based on current literature?

Answer:

While specific data on N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide are limited, structurally related compounds show:

- Enzyme inhibition : Interaction with kinases or proteases due to the amide group’s hydrogen-bonding capability .

- Receptor modulation : Pyrrolidinone moieties in thiadiazole derivatives exhibit affinity for neurotransmitter receptors (e.g., serotonin receptors) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of pyrrolidinone carboxamide derivatives with enhanced bioactivity?

Answer:

Key SAR considerations:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the pyrrolidinone ring to enhance binding to hydrophobic pockets .

- Stereochemistry : Optimize enantiomeric purity (e.g., (R)- vs. (S)-configurations) using chiral HPLC, as seen in thiazolo[5,4-c]pyridine derivatives .

- Bioisosteric replacement : Replace the pyrrolidinone ring with piperidinone or morpholine to alter solubility and metabolic stability .

Basic: What are the common pitfalls in synthesizing carboxamide derivatives, and how can they be mitigated?

Answer:

- Byproduct formation : Hydrolysis of activated intermediates (e.g., NHS esters) can occur; use anhydrous solvents and inert atmospheres .

- Low yields : Optimize stoichiometry (1.2:1 amine-to-acid ratio) and employ coupling agents in excess (1.5 equivalents) .

Advanced: How do solvent polarity and temperature influence the regioselectivity of carboxamide cyclization reactions?

Answer:

- Polar solvents (e.g., DMF) : Stabilize transition states via dipole interactions, favoring 5-membered ring formation over 6-membered .

- Low temperatures (0–5°C) : Favor kinetic control, leading to thermodynamically less stable but regioselective products .

Basic: What safety precautions are critical when handling carboxamide derivatives in the laboratory?

Answer:

- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye contact with irritants like DCC .

- Ventilation : Use fume hoods when working with volatile bases (e.g., triethylamine) or solvents .

Advanced: How can computational tools (e.g., molecular docking) predict the binding affinity of N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide to biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.